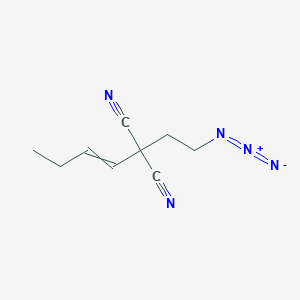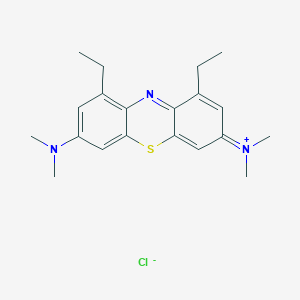
N-(4-Chloro-6-ethoxypyrimidin-2-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chloro-6-ethoxypyrimidin-2-yl)thiourea is an organosulfur compound that features a pyrimidine ring substituted with a chloro and ethoxy group, and a thiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-6-ethoxypyrimidin-2-yl)thiourea typically involves the reaction of 4-chloro-6-ethoxypyrimidine with thiourea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors and automated purification systems to streamline the process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chloro-6-ethoxypyrimidin-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as self-healing polymers and advanced coatings .
Mécanisme D'action
The mechanism of action of N-(4-Chloro-6-ethoxypyrimidin-2-yl)thiourea involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s thiourea moiety is particularly important for its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Acyl/aroyl)-3-(substituted)thioureas: These compounds share the thiourea moiety and exhibit similar chemical reactivity and biological activities.
Thiazoles: These heterocyclic compounds also contain sulfur and nitrogen atoms and have diverse biological activities
Uniqueness
N-(4-Chloro-6-ethoxypyrimidin-2-yl)thiourea is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various research and industrial fields .
Propriétés
Numéro CAS |
916074-14-1 |
|---|---|
Formule moléculaire |
C7H9ClN4OS |
Poids moléculaire |
232.69 g/mol |
Nom IUPAC |
(4-chloro-6-ethoxypyrimidin-2-yl)thiourea |
InChI |
InChI=1S/C7H9ClN4OS/c1-2-13-5-3-4(8)10-7(11-5)12-6(9)14/h3H,2H2,1H3,(H3,9,10,11,12,14) |
Clé InChI |
PTFNVKBVCLOBFI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=NC(=N1)NC(=S)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid](/img/structure/B12603502.png)
![9-Chloro-2-methyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12603509.png)

![Ethyl 2-[1-(benzyloxy)-1-oxopropan-2-YL]-1,3-thiazole-5-carboxylate](/img/structure/B12603513.png)







![6H-Oxazolo[4,5-g][3]benzazepine, 7,8,9,10-tetrahydro-8-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-2-(trifluoromethyl)-](/img/structure/B12603576.png)

